
6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are nitrogen-rich heterocyclic compounds known for their diverse applications in various fields, including agriculture, medicine, and materials science
Métodos De Preparación
The synthesis of 6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of heptadecylamine with cyanuric chloride, followed by methylation of the resulting intermediate . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in developing new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The long heptadecyl chain allows for hydrophobic interactions with lipid membranes, while the triazine ring can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives such as:
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Known for its use in the synthesis of polymers and materials with high thermal stability.
2,4-Diamino-6-dimethylamino-1,3,5-triazine: Used in the production of pharmaceuticals and agrochemicals.
6-Chloro-1,3,5-triazine-2,4-diamine: Commonly used as an intermediate in the synthesis of herbicides and other agrochemicals.
Propiedades
Número CAS |
66740-79-2 |
|---|---|
Fórmula molecular |
C22H43N5 |
Peso molecular |
377.6 g/mol |
Nombre IUPAC |
6-heptadecyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H43N5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(23)26-22(25-20)27(2)3/h4-19H2,1-3H3,(H2,23,24,25,26) |
Clave InChI |
HCYHXCFZMYCJBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NC(=NC(=N1)N(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14167465.png)
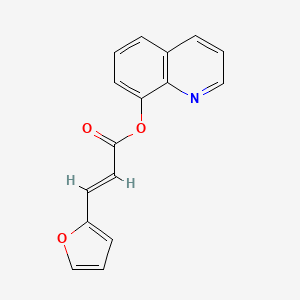
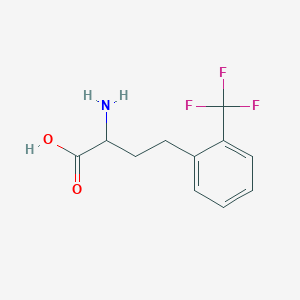
![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)
![2-[(3-{[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropanoyl)amino]benzoic acid](/img/structure/B14167482.png)
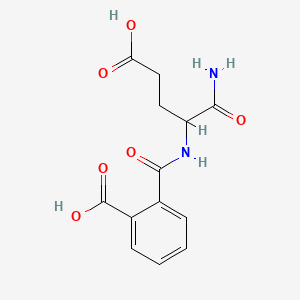
![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)
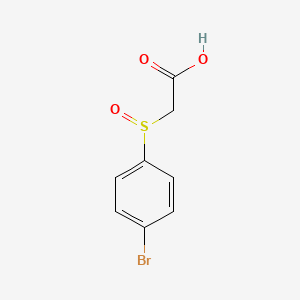
![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)
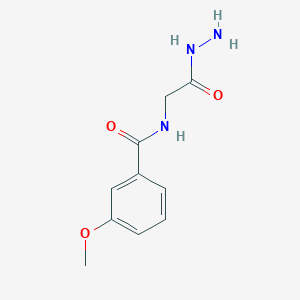
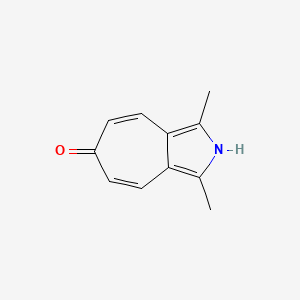

![(1s,3As,3br,5as,11as,11bs,13as)-8-amino-1,11a,13a-trimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14167537.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B14167541.png)
